2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
Description
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C11H16O2/c12-7-11(8-2-1-3-8)6-9-4-5-10(11)13-9/h7-10H,1-6H2 |
InChI Key |
LXLJJXSLQCMGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(CC3CCC2O3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic systems. The reaction of furans with olefinic or acetylenic dienophiles generates the oxabicycloheptane framework . The cyclobutyl group can be introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Diels-Alder reaction conditions to achieve high yields and selectivity. Catalysts and reaction conditions such as temperature and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxabicycloheptane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. For example, it may inhibit protein phosphatases, affecting cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their differences:
Bicyclo[2.2.1]heptane-2-carbaldehyde (CAS 19396-83-9):
- Lacks the cyclobutyl substituent and oxa bridge.
- Molecular formula: C₈H₁₂O; molecular weight: 124.18 g/mol .
7-Azabicyclo[2.2.1]heptane-2-carbaldehyde ():
- Replaces the oxa bridge with a nitrogen atom (aza group), altering polarity and reactivity.
Oxabicyclo[3.3.0]octane derivatives ():
- Feature a larger bicyclo[3.3.0]octane skeleton with an oxygen bridge, impacting ring strain and solubility.
Physicochemical Properties
Research Findings and Methodological Insights
NMR Characterization of Bicyclic Compounds
- Trifluoroacetylation with TFA quantitatively converts bicyclic alcohols to esters within 24–72 hours, simplifying NMR signal assignment. For example, oxabicyclo[3.3.0]octane derivatives showed distinct ¹H- and ¹³C-NMR shifts after esterification .
- The target compound’s oxa bridge and cyclobutyl group would likely cause unique deshielding effects in NMR spectra, distinguishable via comparative analysis with unsubstituted analogs.
Biological Activity
2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde, a bicyclic compound, has drawn attention in the field of organic chemistry due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, synthesis methods, and potential applications in pharmaceuticals.
- Molecular Formula : C8H12O
- Molecular Weight : 124.18 g/mol
- CAS Number : 19396-83-9
- Structure : The compound features a bicyclic structure with an aldehyde functional group, which is critical for its reactivity and interaction with biological systems.
Synthesis
The synthesis of 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can be approached through various organic reactions, including:
- Diels-Alder Reactions : A common method involves the Diels-Alder reaction to form the bicyclic framework.
- Oxidation Reactions : The introduction of the aldehyde group typically requires oxidation of a corresponding alcohol or other precursor.
Biological Activity
Research indicates that compounds with similar bicyclic structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Certain bicyclic compounds have been explored for their potential in cancer therapy due to their ability to inhibit tumor growth.
- Nematocidal Effects : The related compound solanoeclepin A, a natural hatching agent for potato cyst nematodes, suggests potential applications in agriculture for pest control .
Case Studies
- Antimicrobial Studies : A study demonstrated that related bicyclic compounds exhibited significant antibacterial activity against Gram-positive bacteria, indicating that structural modifications could enhance efficacy against pathogens.
- Nematocidal Activity : Research into solanoeclepin A revealed that modifications to the 7-oxabicyclo[2.2.1]heptane moiety could lead to improved hatching inhibition of potato cyst nematodes, suggesting that 2-Cyclobutyl-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde may also possess similar properties .
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
